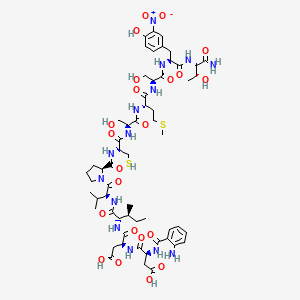
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester
Overview
Description
“4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester” is a sulfur-based chain transfer agent that provides a high degree of control for living radical polymerization . It is also known as “4-Cyano-4-(thiobenzoylthio)pentanoic acid” and "4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-hydroxysuccinimide ester" .
Molecular Structure Analysis
The empirical formula of “4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester” is C17H16N2O4S2 . The molecular weight is 376.45 .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 175-185 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Chain Transfer Agent in Polymerization
This compound is a sulfur-based chain transfer agent that provides a high degree of control for living radical polymerization . This process is used in the creation of polymers with specific properties, such as controlled molecular weight and architecture.
Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization
The compound is used in RAFT polymerization, a form of controlled radical polymerization . This technique allows for the synthesis of polymers with predetermined molecular weight, low polydispersity, and advanced architectures like block, gradient, and star-shaped structures .
Antifouling Bioactive Polymer Brushes
In a study, this compound was used to create antifouling polymer brushes on gold surfaces . The polymer brushes demonstrated good antifouling properties against undiluted human serum .
Monoclonal Antibody Production
The compound has been found to increase monoclonal antibody production . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Control of Glycosylation Levels
The compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, it might be used to control the level of the galactosylation for the N-linked glycans .
Biosensing and Tissue Engineering
The living nature of the polymerization process that uses this compound allows for the creation of random and diblock copolymer brushes . These brushes open up applications in biosensing and tissue engineering .
Mechanism of Action
Target of Action
It is known to be a sulfur-based chain transfer agent .
Mode of Action
This compound provides a high degree of control for living radical polymerization . It is particularly suited for the polymerization of methacrylate and methacrylamide monomers . The compound’s interaction with its targets results in a controlled radical polymerization process .
Biochemical Pathways
The compound is involved in the Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization process . This process is a type of controlled radical polymerization that allows for precise control over the molecular weight and architecture of the synthesized polymers .
Pharmacokinetics
It is known that the compound is a solid at 20°c and should be stored at 0-10°c to maintain its stability . It is also known to be light and heat sensitive .
Result of Action
The result of the compound’s action is the controlled radical polymerization of methacrylate and methacrylamide monomers . This allows for the synthesis of polymers with precise control over their molecular weight and architecture .
Action Environment
Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability . The compound is known to be light and heat sensitive, and should be stored at 0-10°C . Therefore, the environment in which the compound is stored and used can significantly impact its effectiveness and stability.
Safety and Hazards
Future Directions
One potential future direction for the use of “4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester” is in the modification of biocompatible polymers on nanoparticles . For example, it has been used to modify PMPC (poly[2-(methacryloyloxy)ethyl phosphorylcholine]) as a biocompatible polymer on TiO2 nanoparticles .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-17(11-18,25-16(24)12-5-3-2-4-6-12)10-9-15(22)23-19-13(20)7-8-14(19)21/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQHRPPQBDALBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)ON1C(=O)CCC1=O)(C#N)SC(=S)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester | |
CAS RN |
864066-74-0 | |
| Record name | N-Succinimidyl 4-Cyano-4-(phenylcarbonothioylthio)pentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3030007.png)











